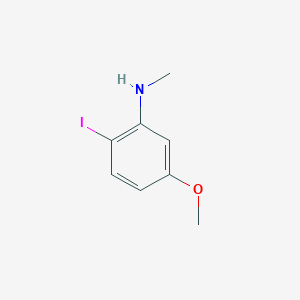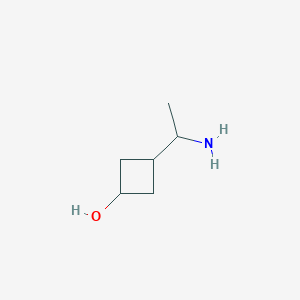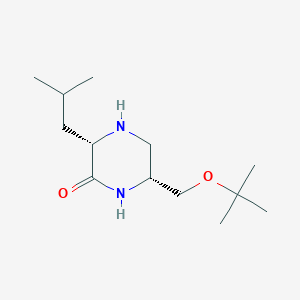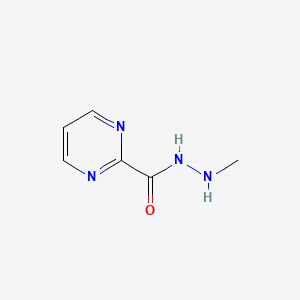
2-hydroxy-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . It is a derivative of acetamide and features both hydroxyl and methoxy functional groups. This compound is known for its solubility in water, ethanol, and ether solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol Method: This method involves the reaction of methyl acetate with ammonia to produce 2-hydroxy-N-methoxy-N-methylacetamide and ethanol.
Hydrolysis Method: In this method, N-methyl-2-acetamido-2-propionate is reacted with sodium hydroxide, leading to the hydrolysis and formation of this compound.
Industrial Production Methods
Industrial production of this compound typically follows the ethanol method due to its efficiency and the relatively simple purification process. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-hydroxy-N-methoxy-N-methylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-hydroxy-N-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the textile industry as an antistatic, softening, and wrinkle-resistant agent.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methoxy-N-methylacetamide involves its interaction with various molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-methylacetamide: Lacks the methoxy group, making it less versatile in certain reactions.
N-methoxy-N-methylacetamide: Lacks the hydroxyl group, reducing its solubility in water.
2-chloro-N-methoxy-N-methylacetamide: Contains a chloro group instead of a hydroxyl group, altering its reactivity and applications.
Uniqueness
2-hydroxy-N-methoxy-N-methylacetamide is unique due to the presence of both hydroxyl and methoxy groups, which enhance its solubility and reactivity. This dual functionality makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-5(8-2)4(7)3-6/h6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHOIZBAJLSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)






